Methyl 4-(((3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamothioyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-(((3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamothioyl)carbamoyl)benzoate is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, material science, and industrial processes. This compound, in particular, has garnered attention due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(((3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamothioyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the cyclization of appropriate precursors under controlled conditions to form the thiophene ring. Subsequent functionalization introduces the cyano and carbamoyl groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological applications of this compound are vast, including its use as a potential therapeutic agent. Research has shown that thiophene derivatives exhibit a range of biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: In the medical field, this compound is being explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases.
Industry: Industrially, this compound is used in the production of materials with specific properties, such as enhanced stability and reactivity. Its incorporation into polymers and other materials can improve their performance in various applications.
Mechanism of Action
The mechanism by which Methyl 4-(((3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamothioyl)carbamoyl)benzoate exerts its effects involves interactions with molecular targets and pathways. The cyano and carbamoyl groups play a crucial role in these interactions, influencing the compound's biological activity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes, leading to biological effects.
Receptors: Binding to receptors can trigger signaling pathways that result in therapeutic outcomes.
Comparison with Similar Compounds
Methyl 4-(((3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamothioyl)benzoate: A closely related compound with a similar structure but lacking the carbamoyl group.
Methyl 4-(((3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate: Another related compound with a different functional group arrangement.
Uniqueness: The presence of both cyano and carbamoyl groups in Methyl 4-(((3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamothioyl)carbamoyl)benzoate distinguishes it from its similar counterparts, contributing to its unique chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-11-3-8-14-15(10-21)18(28-16(14)9-11)23-20(27)22-17(24)12-4-6-13(7-5-12)19(25)26-2/h4-7,11H,3,8-9H2,1-2H3,(H2,22,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXHEMSAYFMMOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=S)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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